N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
The compound N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide features a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a sulfanylacetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-acetylphenyl group, enhancing its electronic and steric profile. This structure combines a heterocyclic scaffold with halogenated and sulfur-containing substituents, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2S/c1-14(28)15-4-8-18(9-5-15)25-21(29)13-30-22-20-12-19(26-27(20)11-10-24-22)16-2-6-17(23)7-3-16/h2-12H,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKISECXUKHMNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound featuring a unique pyrazolo[1,5-a]pyrazine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This is achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Chlorophenyl Group : Nucleophilic substitution reactions are employed to attach the chlorophenyl moiety.
- Attachment of the Sulfanyl Group : Thiolation reactions introduce the sulfanyl group to the molecule.
- Formation of the Acetamide Group : The final step involves acylation to form the acetamide group.
These synthetic pathways are essential for producing compounds with desired biological activities.
Antimicrobial Activity
Research has shown that compounds related to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated various derivatives for their antimicrobial activity using a turbidimetric method, revealing promising results against bacterial strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's anticancer potential has been explored through assays against various cancer cell lines. Notably, it was tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. Results indicated that certain derivatives showed significant cytotoxic effects, suggesting that modifications in the structure can enhance anticancer activity .
The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets within biological systems. These interactions may inhibit enzyme activity or alter receptor functions, leading to observed therapeutic effects. Molecular docking studies have been conducted to elucidate these interactions, providing insights into how structural variations affect binding affinity and biological efficacy .
Case Study 1: Antimicrobial Evaluation
A detailed study assessed a series of pyrazolo derivatives for their antimicrobial properties. Compounds were screened against multiple bacterial strains, yielding IC50 values that indicated strong antibacterial activity for several derivatives. The presence of electron-withdrawing groups was found to enhance efficacy .
Case Study 2: Anticancer Screening
In another investigation, various pyrazolo derivatives were screened for their anticancer effects on MCF7 cells. The study highlighted that modifications in substituents significantly influenced cytotoxicity levels, with some compounds demonstrating IC50 values in the low micromolar range .
Table 1: Antimicrobial Activity of Derivatives
| Compound ID | Bacterial Strain | IC50 (µM) |
|---|---|---|
| d1 | Staphylococcus aureus | 5.3 |
| d2 | Escherichia coli | 7.8 |
| d3 | Bacillus subtilis | 6.0 |
Table 2: Anticancer Activity Against MCF7 Cells
| Compound ID | IC50 (µM) |
|---|---|
| d6 | 12.5 |
| d7 | 8.3 |
| d8 | 15.0 |
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exhibits significant anticancer activity. It has been tested against various cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). The results show low micromolar GI50 values, indicating potent antiproliferative effects.
Mechanisms of Action :
- Enzyme Inhibition : The compound inhibits Cyclin-Dependent Kinase 2 (CDK2), crucial for cell cycle regulation. By inhibiting CDK2, it disrupts cell cycle progression.
- Induction of Apoptosis : Treatment with this compound leads to apoptosis in cancer cells, evidenced by the activation of caspase pathways and cleavage of poly(ADP-ribose) polymerase (PARP).
Potential Applications
This compound has potential applications in various fields:
- Cancer Therapy : Due to its anticancer properties and ability to inhibit specific kinases.
- Enzyme Inhibition Studies : Its structural features may enhance binding affinity to target proteins, making it a candidate for studying enzyme interactions.
- Drug Development : As a lead compound for synthesizing new derivatives with improved efficacy and selectivity in targeting cancer cells.
Study on Anticancer Activity
A study evaluating the anticancer effects of this compound demonstrated its effectiveness against multiple cancer types. The compound was found to significantly reduce cell viability in treated cultures compared to controls.
Mechanistic Insights
Further investigations into its mechanism revealed that the compound's ability to induce apoptosis was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the literature:
Key Observations:
- Substituents: The 4-acetylphenyl group in the target introduces a ketone functionality, increasing polarity compared to the methylsulfanyl group in the analog from .
- Molecular Weight : The target (~440 g/mol) falls within the range typical for drug-like molecules, similar to ’s compound (440.964 g/mol) .
Crystallographic and Structural Insights
Q & A
Q. What are the common synthetic routes for preparing N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions starting with a pyrazolo[1,5-a]pyrazine core. Key steps include:
- Sulfanyl group introduction : Reacting a pyrazolo[1,5-a]pyrazine precursor with α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO .
- Amide coupling : Subsequent reaction with 4-acetylaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the final acetamide .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Analytical characterization employs:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrazolo[1,5-a]pyrazine core, sulfanyl linkage, and acetylphenyl group. Chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) are critical .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula .
- Elemental analysis : Confirms C, H, N, and S content within ±0.4% of theoretical values .
Q. What are the key structural features influencing its reactivity?
The compound’s reactivity is governed by:
- Pyrazolo[1,5-a]pyrazine core : Electron-deficient aromatic system prone to nucleophilic substitution at the sulfanyl position .
- Sulfanyl bridge (–S–) : Susceptible to oxidation, forming sulfoxide or sulfone derivatives under mild oxidative conditions (e.g., H₂O₂) .
- Acetamide group : Participates in hydrogen bonding, affecting solubility and crystal packing .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in its molecular conformation?
Single-crystal X-ray diffraction (SCXRD) using SHELXL software (via SHELX suite) provides atomic-level resolution:
- Data collection : High-resolution (≤1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts .
- Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H atoms improve accuracy. The sulfanyl group’s torsion angle (C–S–C–C) typically ranges 85–95°, confirming steric constraints .
- Validation : CheckCIF/PLATON tools ensure geometric plausibility (e.g., no unusual bond lengths or angles) .
Q. What strategies optimize reaction yields when synthesizing analogs with modified aryl groups?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates compared to ethanol .
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates biphasic reactions .
- Temperature control : Maintaining 60–80°C prevents decomposition of heat-sensitive intermediates (e.g., sulfanyl-acetamide precursors) .
- Statistical design : Response Surface Methodology (RSM) identifies optimal molar ratios (e.g., 1:1.2 for pyrazolo core:chloroacetamide) .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., –Cl) : Enhance stability but reduce solubility. For example, replacing 4-chlorophenyl with 4-methoxyphenyl increases aqueous solubility by 30% but decreases thermal stability (Tₘ reduced by 15°C) .
- Pyrazolo core expansion : Replacing pyrazolo[1,5-a]pyrazine with pyrazolo[3,4-d]pyrimidine alters π-stacking interactions, impacting binding affinity to targets like kinases .
- Sulfanyl vs. sulfonyl : Sulfonyl analogs show 2–3× higher oxidative stability but reduced cellular permeability in vitro .
Q. How can conflicting spectral data (e.g., NMR shifts) between batches be resolved?
Contradictions often arise from:
- Tautomeric equilibria : The pyrazolo[1,5-a]pyrazine core may exhibit keto-enol tautomerism, causing variable ¹H NMR shifts. Low-temperature NMR (–40°C) or deuterated DMSO locks stabilize the dominant tautomer .
- Residual solvents : Ethanol or DMF traces in crude products shift peaks. Lyophilization or repeated washing with ether mitigates this .
- Dynamic proton exchange : Amide protons (–NHCO–) in DMSO-d₆ may broaden peaks. Switching to CDCl₃ with 1% TFA-d enhances resolution .
Q. What computational methods predict its interaction with biological targets?
Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER) are used:
- Docking : The acetylphenyl group forms hydrophobic interactions with kinase ATP-binding pockets (binding energy: –9.2 kcal/mol) .
- MD simulations : 100-ns trajectories reveal stable hydrogen bonds between the sulfanyl group and Ser89 residue in EGFR kinase (occupancy >70%) .
- QM/MM calculations : Assess electronic effects of substituents on binding affinity (e.g., –Cl vs. –F) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
